(2R)-2-(dimethylamino)butan-1-ol hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)butan-1-ol hydrochloride is a chiral compound with a specific stereochemistry at the second carbon atom. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (2R)-2-(dimethylamino)butan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the following steps:
Starting Material: (2R)-2-(dimethylamino)butan-1-ol.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified using recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(2R)-2-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(dimethylamino)butan-1-ol hydrochloride: A similar compound with a different stereochemistry at the third carbon atom.
4-(dimethylamino)butan-1-ol: A structural isomer with the dimethylamino group at the fourth carbon atom.
Uniqueness
(2R)-2-(dimethylamino)butan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and properties. This makes it valuable in applications requiring precise control over molecular interactions and reactions.
Properties
Molecular Formula |
C6H16ClNO |
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Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-6(5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
UBBTULXHCRJKNB-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@H](CO)N(C)C.Cl |
Canonical SMILES |
CCC(CO)N(C)C.Cl |
Origin of Product |
United States |
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